N-(Trifluoroacetyl)methionine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

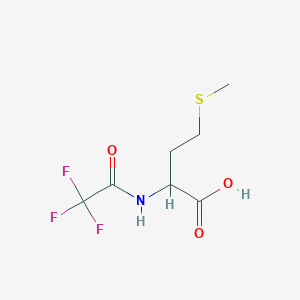

N-(Trifluoroacetyl)methionine is a useful research compound. Its molecular formula is C7H10F3NO3S and its molecular weight is 245.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Chiral Derivatives

Chiral Acyl Donors in Friedel–Crafts Reactions

TFA-Met has been utilized as an acyl donor in Friedel–Crafts acylation reactions. This method enables the synthesis of chiral α-amino aryl-ketones, which are important precursors for biologically active compounds. The study by Kurokawa et al. demonstrated that TFA-Met derivatives could be effectively employed to produce α-trifluoroacetyl-α-methylthioethyl phenyl ketones with high yields while maintaining stereochemical integrity .

| Compound | Yield (%) | Stereochemistry |

|---|---|---|

| TFA-Met-OH | Near 100 | Retained |

| α-Trifluoroacetyl-α-methylthioethyl phenyl ketone | High | Retained |

Peptide Chemistry

Use in Peptide Bond Formation

TFA-Met serves as a valuable reagent in peptide synthesis, particularly due to its role as a protected amino acid. The trifluoroacetyl group acts as a protective moiety that can be selectively removed under mild conditions, allowing for the formation of peptide bonds without compromising the integrity of sensitive functional groups .

Orthogonal Protecting Group

Versatility in Organic Synthesis

The trifluoroacetyl group is recognized for its effectiveness as an orthogonal protecting group for guanidines and other functional groups. Its ease of cleavage under specific conditions makes it advantageous in multi-step synthetic routes, allowing chemists to manipulate complex molecules without extensive protection-deprotection strategies .

Case Study 1: Synthesis of Chiral TFA-Met Derivatives

Kurokawa et al. synthesized chiral TFA-Met derivatives using ethyl trifluoroacetate and triethylamine, achieving high yields and optical purity. The derivatives were then tested for their efficacy as acyl donors in Friedel–Crafts reactions, demonstrating significant potential for producing chiral compounds relevant in pharmaceuticals .

While direct studies on TFA-Met's biological activity are sparse, related compounds have shown promising results in cancer therapy. The mechanism by which these compounds exert their effects involves enzymatic conversion leading to cytotoxic agents that target cancer cells more effectively than traditional methionine derivatives .

Eigenschaften

CAS-Nummer |

369-16-4 |

|---|---|

Molekularformel |

C7H10F3NO3S |

Molekulargewicht |

245.22 g/mol |

IUPAC-Name |

4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoic acid |

InChI |

InChI=1S/C7H10F3NO3S/c1-15-3-2-4(5(12)13)11-6(14)7(8,9)10/h4H,2-3H2,1H3,(H,11,14)(H,12,13) |

InChI-Schlüssel |

JRGQIDFOMSJLPW-UHFFFAOYSA-N |

SMILES |

CSCCC(C(=O)O)NC(=O)C(F)(F)F |

Kanonische SMILES |

CSCCC(C(=O)O)NC(=O)C(F)(F)F |

Key on ui other cas no. |

369-16-4 |

Sequenz |

M |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.